molecular formula C4H7N3O B14899099 dimethyl-1H-1,2,3-triazol-4-ol

dimethyl-1H-1,2,3-triazol-4-ol

Cat. No.: B14899099
M. Wt: 113.12 g/mol
InChI Key: OKQDXWUFSMPASH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a hydroxyl group at position 4. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be synthesized through various methodsThis reaction is typically catalyzed by copper (Cu) or ruthenium (Ru) to yield 1,4- or 1,5-disubstituted triazoles, respectively . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the efficient production of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be compared with other triazole derivatives, such as:

The uniqueness of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

1,5-dimethyltriazol-4-ol

InChI

InChI=1S/C4H7N3O/c1-3-4(8)5-6-7(3)2/h8H,1-2H3

InChI Key

OKQDXWUFSMPASH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)O

Origin of Product

United States

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